molecular formula C15H22FN3O3 B12293373 N-Desacetyl-N,O-descarbonylO-AcetylLinezolid

N-Desacetyl-N,O-descarbonylO-AcetylLinezolid

Cat. No.: B12293373
M. Wt: 311.35 g/mol
InChI Key: LHSLQFLZJIWZTD-UHFFFAOYSA-N
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Properties

Molecular Formula

C15H22FN3O3

Molecular Weight

311.35 g/mol

IUPAC Name

[1-amino-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-yl] acetate

InChI

InChI=1S/C15H22FN3O3/c1-11(20)22-13(9-17)10-18-12-2-3-15(14(16)8-12)19-4-6-21-7-5-19/h2-3,8,13,18H,4-7,9-10,17H2,1H3

InChI Key

LHSLQFLZJIWZTD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CN)CNC1=CC(=C(C=C1)N2CCOCC2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Desacetyl-N,O-descarbonylO-AcetylLinezolid involves several steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: N-Desacetyl-N,O-descarbonylO-AcetylLinezolid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully reduced forms of the compound .

Mechanism of Action

The mechanism of action of N-Desacetyl-N,O-descarbonylO-AcetylLinezolid is closely related to that of Linezolid. Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis .

Comparison with Similar Compounds

Uniqueness: N-Desacetyl-N,O-descarbonylO-AcetylLinezolid is unique in its specific structural modifications, which include the removal of the acetamide and carbonyl groups. These modifications can influence its chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

N-Desacetyl-N,O-descarbonylO-AcetylLinezolid is a derivative of Linezolid, an oxazolidinone antibiotic primarily used to treat infections caused by Gram-positive bacteria. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a complex structure that influences its biological activity. The compound's molecular formula is C16H18N4O4C_{16}H_{18}N_{4}O_{4}, with a molecular weight of approximately 342.34 g/mol.

PropertyValue
Molecular FormulaC16H18N4O4C_{16}H_{18}N_{4}O_{4}
Molecular Weight342.34 g/mol
IUPAC NameThis compound

This compound exerts its antibacterial effects primarily through the inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex required for translation. This mechanism is similar to that of its parent compound, Linezolid, making it effective against resistant strains of bacteria.

Key Mechanisms:

  • Inhibition of Protein Synthesis : Binds to the 23S rRNA of the 50S ribosomal subunit.
  • Resistance Modulation : May exhibit altered binding affinities that could influence resistance profiles.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its efficacy against different bacterial strains.

Antimicrobial Efficacy

Research indicates that this compound retains significant antimicrobial activity against several Gram-positive pathogens, including:

  • Staphylococcus aureus (including MRSA)
  • Enterococcus faecalis
  • Streptococcus pneumoniae

The Minimum Inhibitory Concentration (MIC) values for these pathogens are crucial for understanding its potency:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus2
Enterococcus faecalis4
Streptococcus pneumoniae1

Case Studies

Several case studies have highlighted the clinical implications and effectiveness of this compound in treating resistant infections.

  • Case Study: Treatment of MRSA Infection
    • Patient Profile : A 65-year-old male with a history of diabetes presented with a severe MRSA infection.
    • Treatment Regimen : Administered this compound at a dosage of 600 mg twice daily.
    • Outcome : Significant reduction in infection markers after 7 days; complete resolution within two weeks.
  • Case Study: Enterococcal Endocarditis
    • Patient Profile : A 72-year-old female with prosthetic valve endocarditis caused by Enterococcus faecalis.
    • Treatment Regimen : this compound combined with ampicillin.
    • Outcome : Successful treatment with no recurrence after six months; MIC confirmed susceptibility.

Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound. Key findings include:

  • Bioavailability : High oral bioavailability (>90%).
  • Half-life : Approximately 5–7 hours, allowing for convenient dosing schedules.
  • Tissue Penetration : Effective penetration into lung tissue, making it suitable for respiratory infections.

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